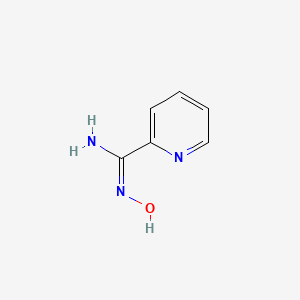

(e)-n'-hydroxypicolinimidamide

描述

Structure

3D Structure

属性

IUPAC Name |

N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXCGXSHUNVFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N\O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849833-60-9, 1772-01-6 | |

| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridylamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways

Convergent and Divergent Synthetic Routes to (E)-n'-Hydroxypicolinimidamide

The construction of the this compound scaffold can be achieved through various synthetic blueprints, each with its own advantages in terms of efficiency and precursor availability.

Direct Hydroxylamine (B1172632) Condensation with 2-Cyanopyridine (B140075) Precursors

The most straightforward approach to n'-hydroxypicolinimidamide involves the direct condensation of 2-cyanopyridine with hydroxylamine. This reaction is a well-established method for the synthesis of N'-hydroxyimidamides (amidoximes) from nitriles. The reaction typically proceeds by nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group.

The reaction conditions for this transformation can be optimized to favor the formation of the desired product. Key parameters include the choice of solvent, temperature, and the presence of a base to neutralize the hydroxylamine salt often used as the starting material.

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Cyanopyridine | Hydroxylamine hydrochloride | Sodium Bicarbonate | Ethanol (B145695)/Water | Reflux | Moderate to Good | rjptonline.org |

| 2-Cyanopyridine | Hydroxylamine hydrochloride | Sodium Hydroxide | Ethanol | Room Temperature | Not specified | orgsyn.org |

This table is interactive and can be sorted by clicking on the column headers.

While this direct approach is efficient, the control of stereochemistry to selectively obtain the (E)-isomer can be challenging and may require further investigation into reaction conditions or the use of specific catalysts.

Multistep Synthesis Involving Functional Group Transformations

In cases where the direct condensation is not feasible or does not provide the desired stereoselectivity, multistep synthetic sequences involving various functional group transformations are employed. These routes offer greater flexibility in precursor selection and allow for more precise control over the final molecular architecture. An alternative strategy could involve the initial synthesis of picolinic acid, which can then be converted to an ester or acid chloride. Subsequent reaction with hydroxylamine would yield the corresponding hydroxamic acid, which could then be transformed into the target imidamide, though this is a less direct route.

Stereoselective Synthesis of the (E)-Isomer

The geometric configuration of the C=N double bond in n'-hydroxypicolinimidamide is critical for its subsequent reactivity and biological activity. The (E)-isomer is often the thermodynamically more stable and desired product. Achieving high stereoselectivity towards the (E)-isomer is a key objective in its synthesis.

While direct condensation methods may yield a mixture of (E) and (Z) isomers, specific reaction conditions can be employed to favor the formation of the (E)-isomer. Factors such as solvent polarity, reaction temperature, and pH can influence the stereochemical outcome. In some cases, the use of specific catalysts can promote the formation of one isomer over the other. DFT mechanistic studies on related systems, such as the hydrogenation of oximes, suggest that the stereochemical outcome is determined by the transition state energies of the competing pathways. nih.gov

Derivatization Strategies for Structural Elaboration

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems.

Synthesis of Substituted N'-Hydroxypicolinimidamide Derivatives

The N'-hydroxy group of picolinimidamide (B1582038) can be further functionalized to generate a variety of derivatives. For instance, reaction with alkylating or acylating agents can lead to the formation of N'-alkoxy or N'-acyloxy picolinimidamides, respectively. These modifications can significantly alter the electronic and steric properties of the molecule, providing a means to fine-tune its chemical and biological characteristics. The synthesis of N-alkoxyamines and N-(acyloxy)ynamides has been reported through various methods, highlighting the accessibility of these functional groups. researchgate.netrsc.org

Cyclization Reactions to Form Heterocyclic Adducts (e.g., 1,2,4-Oxadiazoles)

A significant application of this compound is its use as a precursor for the synthesis of 1,2,4-oxadiazoles. This transformation is typically achieved through a [4+1] cyclization reaction with a suitable one-carbon component, such as a carboxylic acid or its derivative. chim.it The reaction proceeds via an initial acylation of the N'-hydroxy group, followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole (B8745197) ring.

This method allows for the introduction of a wide range of substituents at the 5-position of the oxadiazole ring, depending on the carboxylic acid derivative used. The reaction conditions for this cyclization are often mild, and various coupling agents can be employed to facilitate the initial acylation step. rjptonline.org

| Picolinimidamide Derivative | Acylating Agent | Coupling Agent | Solvent | Product |

| This compound | 4-Methoxybenzoyl chloride | Pyridine (B92270) | Chloroform | 3-(Pyridin-2-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole |

| This compound | Ethyl chloroxalate | Pyridine | Chloroform | Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate |

This table is interactive and can be sorted by clicking on the column headers.

The synthesis of 3-(pyridin-2-yl)-1,2,4-oxadiazole derivatives is a testament to the utility of this compound as a key synthetic intermediate.

Exploration of Green Chemistry Principles in Synthetic Protocols

The growing emphasis on sustainable industrial practices has propelled the integration of green chemistry principles into the synthesis of chemical compounds. These principles aim to reduce or eliminate the use and generation of hazardous substances, thereby minimizing the environmental impact of chemical manufacturing. The synthesis of this compound, an amidoxime (B1450833) derivative, provides a relevant context for exploring the application of these sustainable methodologies. Conventional syntheses of amidoximes, typically involving the reaction of a nitrile with hydroxylamine, can be resource-intensive and may utilize hazardous solvents and reagents. nih.gov Green chemistry offers a variety of innovative strategies to mitigate these drawbacks, focusing on areas such as solvent selection, energy consumption, and waste reduction. nih.gov

The core tenets of green chemistry applicable to the synthesis of this compound and related compounds include the use of alternative and safer solvents, the adoption of energy-efficient reaction conditions, and the implementation of solvent-free protocols. ucl.ac.ukmdpi.com Methodologies such as microwave-assisted synthesis, sonochemistry, and mechanochemistry have emerged as powerful tools for achieving these goals, often leading to significantly reduced reaction times, increased yields, and simpler purification processes. mdpi.comnih.govimpactfactor.org

Alternative Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of benign alternatives such as water, ethanol, or novel media like deep eutectic solvents (DES). rsc.orgresearchgate.net Water is particularly advantageous as a solvent for the synthesis of certain heterocyclic compounds due to its non-toxic, non-flammable, and inexpensive nature. nih.gov Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as green reaction media due to their low volatility, biodegradability, and ability to be recycled. rsc.org

Energy-Efficient Methodologies

Conventional synthetic methods often rely on prolonged heating, consuming substantial amounts of energy. Alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. mdpi.comimpactfactor.org

Microwave-Assisted Synthesis: This technique uses microwave energy to heat reactions directly and efficiently. mdpi.com For instance, the oximation of aldehydes and ketones using hydroxylamine hydrochloride has been achieved in solvent-free conditions under microwave irradiation with reaction times as short as four minutes and high yields. nih.gov This approach avoids the need for bulk heating and can minimize the formation of by-products.

Sonochemistry: The application of ultrasound in chemical reactions can enhance reaction rates and yields. This method, known as sonochemistry, has been successfully used to synthesize various heterocyclic compounds, including 1,3,5-triazine (B166579) derivatives, in water, demonstrating its potential for environmentally friendly protocols. nih.govnih.gov

Solvent-Free Synthesis

Eliminating the use of solvents altogether represents a significant step towards a truly green synthetic process. mdpi.com Solvent-free, or neat, reactions reduce waste, simplify product isolation, and can lower operational costs. semanticscholar.org

Mechanochemistry (Grindstone Chemistry): This technique involves conducting reactions by grinding solid reactants together, sometimes in the presence of a catalytic amount of a solid catalyst. researchgate.net It is a highly efficient, environmentally safe method that minimizes waste. For example, various aldoximes and ketoximes have been synthesized in excellent yields by simply grinding carbonyl compounds with hydroxylamine in the presence of bismuth(III) oxide (Bi₂O₃) at room temperature, completely avoiding the need for a solvent. researchgate.net This approach is notable for its short reaction times and simple work-up procedures.

By integrating these green chemistry principles, the synthesis of this compound and other valuable chemical entities can be redesigned to be more sustainable, efficient, and environmentally responsible. rsc.org These advanced methodologies not only address the environmental concerns associated with traditional chemical synthesis but also offer economic benefits through reduced energy consumption and waste disposal costs.

Computational Chemistry and Theoretical Modeling of E N Hydroxypicolinimidamide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques provide detailed information about electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and conformational preferences of molecules. researchgate.netresearchgate.net For (E)-n'-hydroxypicolinimidamide, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.netnih.gov These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule.

The analysis focuses on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, the planarity of the pyridine (B92270) ring and the orientation of the hydroxypicolinimidamide side chain are critical features. DFT can elucidate intramolecular hydrogen bonding, such as a potential interaction between the hydroxyl hydrogen and the imine nitrogen, which would significantly influence the molecule's preferred conformation and stability. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p) Note: This table presents hypothetical data representative of what a DFT calculation would yield for this molecule, based on studies of similar compounds.

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C=N (imine) | 1.29 Å |

| Bond Length | N-OH | 1.41 Å |

| Bond Length | C-NH2 | 1.35 Å |

| Bond Angle | C-N-OH | 110.5° |

| Bond Angle | Pyridine-C-N | 118.2° |

| Dihedral Angle | N-C-N-O | 180.0° (trans) |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.govmdpi.com The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would show regions of negative potential (typically colored red) localized around electronegative atoms like the oxygen of the hydroxyl group and the nitrogen atoms of the pyridine ring and the imine group. nih.govresearchgate.net These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the hydroxyl proton and the amine protons, indicating sites for nucleophilic attack. nih.govias.ac.in The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity and crystal packing. nih.gov

Table 2: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound Note: This table presents hypothetical but plausible stabilization energies (E(2)) for key intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Pyridine) | π(C-C) (Pyridine ring) | 22.5 |

| LP(1) O (Hydroxyl) | σ(C-N) (Imine) | 5.8 |

| LP(1) N (Amine) | π(C=N) (Imine) | 35.2 |

| π(C=N) (Imine) | π(C-C) (Pyridine ring) | 18.9 |

Frontier Molecular Orbital (FMO) Analysis The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical reactivity, stability, and electronic properties. researchgate.netlibretexts.orgyoutube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org For this compound, the HOMO is likely distributed over the picolinimidamide (B1582038) moiety, including the lone pairs of the nitrogen and oxygen atoms. The LUMO is expected to be localized on the π-system of the pyridine ring.

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.govresearchgate.net FMO analysis is essential for predicting how the molecule will interact with other species in chemical reactions. wikipedia.org

Table 3: Illustrative FMO Energies for this compound Note: This table provides representative energy values for the frontier orbitals.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.22 |

| Energy Gap (ΔE) | 5.63 |

Molecular Dynamics Simulations for Conformational Ensemble and Solvent Effects

While quantum chemical calculations are powerful for single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly in a condensed phase like a solvent. MD simulations can model the conformational flexibility of this compound and the explicit interactions with surrounding solvent molecules, such as water. researchgate.net

By simulating the molecule in a box of water, one can observe how hydrogen bonding between the solvent and the polar functional groups (hydroxyl, amine, pyridine nitrogen) influences the conformational ensemble. mdpi.com These simulations provide insights into the solvation shell structure and can reveal whether specific conformations are stabilized or destabilized by the solvent, which is critical for understanding its behavior in a biological or chemical system. researchgate.net

In Silico Prediction of Spectroscopic Parameters for Structural Elucidation

Computational methods can predict various spectroscopic properties, which serve as a powerful tool for structural elucidation when compared with experimental data. mdpi.comnih.gov DFT calculations can be used to compute vibrational frequencies corresponding to IR and Raman spectra. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. This allows for a precise assignment of the vibrational modes of the functional groups in this compound.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netmdpi.com Comparing these theoretical shifts with experimental spectra helps confirm the proposed structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing information about the UV-Visible absorption spectrum of the molecule. nih.gov

Advanced Computational Methods for Reaction Mechanism Elucidation

Advanced computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For a potential reaction, such as hydrolysis or complexation with a metal ion, DFT calculations can determine the reaction pathway and the associated activation energies. By locating the transition state structure and calculating its energy, the rate-determining step of the reaction can be identified. This provides a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone. researchgate.net

Coordination Chemistry and Ligand Properties of E N Hydroxypicolinimidamide

Chelating Behavior and Coordination Modes to Metal Centers

(E)-n'-hydroxypicolinimidamide possesses multiple donor atoms—the pyridine (B92270) nitrogen, the imine nitrogen, and the hydroxyl oxygen—making it a versatile chelating agent capable of various coordination modes. The specific mode of binding to a metal center is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. The potential for forming stable five- or six-membered chelate rings is a key feature of its coordination chemistry.

Characterization of Monodentate, Bidentate, and Polydentate Coordination

The coordination versatility of ligands structurally related to this compound allows for multiple binding modes.

Monodentate Coordination: In this mode, only one of the available donor atoms binds to the metal center. For this compound, this would typically involve the pyridine nitrogen, which is a common coordination site for pyridine-based ligands. This mode might be favored in the presence of strongly competing ligands or under specific steric constraints.

Bidentate Coordination: This is a common coordination mode for ligands with multiple donor sites. This compound can act as a bidentate ligand in several ways, most commonly through the pyridine nitrogen and one of the nitrogen atoms of the imidamide group, or through one of the nitrogen atoms and the hydroxyl oxygen. This chelation results in the formation of a stable five- or six-membered ring with the metal ion, enhancing the stability of the resulting complex. For instance, similar hydrazone-type ligands are known to coordinate as bidentate ligands through the azomethine nitrogen and a deprotonated oxygen atom. nih.govnih.gov

Polydentate (Tridentate) Coordination: In certain conformations, this compound could potentially act as a tridentate ligand, coordinating through the pyridine nitrogen, the imine nitrogen, and the hydroxyl oxygen. This would lead to the formation of two fused chelate rings, resulting in a highly stable complex. Some analogous hydrazone ligands have been shown to exhibit tridentate coordination, binding through carbonyl oxygen, azomethine nitrogen, and hydroxyl oxygen atoms. nih.gov

Stereochemical Aspects of Metal-Picolinimidamide Complexes

The geometry of the metal center and the coordination mode of the ligand dictate the stereochemistry of the resulting complexes. When two or more this compound ligands coordinate to a single metal center, particularly in an octahedral geometry, various stereoisomers can be formed.

Cis-Trans Isomerism: In an octahedral complex of the type [M(L)₂X₂], where L is a bidentate this compound ligand, cis and trans isomers are possible. In the cis isomer, identical ligands are adjacent to each other (at a 90° angle), while in the trans isomer, they are on opposite sides of the metal center (at a 180° angle). libretexts.orglibretexts.org These isomers often exhibit different physical and chemical properties.

Facial (fac) and Meridional (mer) Isomerism: For octahedral complexes with three identical ligands, such as [M(L)₃], where L could be a monodentate version of the ligand or in complexes of the type [M(L)₃X₃], fac and mer isomers can arise. In the fac isomer, the three ligands are on one triangular face of the octahedron. In the mer isomer, the three ligands lie in a plane that bisects the octahedron. libretexts.org

The specific isomer formed can be influenced by synthetic conditions, solvent effects, and the electronic and steric properties of the ligand itself. ntu.edu.sg

Synthetic Approaches to Transition Metal Complexes Incorporating this compound

The synthesis of transition metal complexes with this compound generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.

A common synthetic route is the direct reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol (B145695) or methanol. The mixture is often heated under reflux to ensure the completion of the reaction. jocpr.commtct.ac.in The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less polar solvent. The stoichiometry of the reactants (metal-to-ligand ratio) can be adjusted to favor the formation of complexes with different numbers of coordinated ligands, for example, 1:1, 1:2, or 1:3 metal-to-ligand ratios. nih.gov In some cases, a base may be added to facilitate the deprotonation of the hydroxyl group, promoting coordination through the oxygen atom. mtct.ac.in

Influence of Ligand Electronic and Steric Properties on Complex Formation and Stability

The formation, stability, and geometry of metal complexes are significantly influenced by the electronic and steric properties of the this compound ligand. nih.govillinois.edu

Steric Effects: The presence of bulky substituents on the ligand can influence the coordination geometry and the number of ligands that can coordinate to the metal center. illinois.edu Significant steric hindrance may prevent the formation of highly coordinated species or favor specific stereoisomers. For instance, bulky groups near the coordination sites might favor the formation of trans isomers over cis isomers to minimize steric repulsion between ligands. escholarship.org The interplay between steric and electronic effects is crucial in determining the final structure and reactivity of the metal complex. nih.govillinois.edu

Spectroscopic and Magnetic Characterization of Coordination Compounds for Elucidating Metal-Ligand Interactions

A variety of spectroscopic and magnetic techniques are employed to characterize the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion typically shift. For example, a shift in the ν(C=N) (imine) and ν(N-O) (hydroxylamine) stretching frequencies would indicate the involvement of these groups in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and the coordination geometry around the metal ion. The spectra typically show bands corresponding to intra-ligand transitions (π→π*) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The d-d transitions of the metal ion, although often weak, can provide insights into the geometry of the complex (e.g., octahedral or tetrahedral). unibas.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide evidence of metal-ligand bond formation. jcsp.org.pk

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal centers (i.e., those with unpaired electrons), magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff). fizika.si This value provides information about the number of unpaired electrons and the spin state (high-spin or low-spin) of the metal ion, which is crucial for understanding the electronic structure and bonding in the complex. researchgate.netdu.edu.eg The spin-only formula can often be used to estimate the magnetic moment for first-row transition metal complexes. fizika.si

The table below summarizes typical characterization data for coordination compounds.

| Technique | Information Obtained |

| IR Spectroscopy | Identification of donor atoms involved in coordination through shifts in vibrational frequencies (e.g., C=N, N-O) and appearance of M-N, M-O bands. nih.gov |

| UV-Vis Spectroscopy | Elucidation of coordination geometry and electronic structure from d-d transitions, and MLCT/LMCT bands. unibas.it |

| NMR Spectroscopy | Confirmation of ligand structure and complex formation in solution for diamagnetic complexes through chemical shift changes. jcsp.org.pk |

| Magnetic Susceptibility | Determination of the number of unpaired electrons and the spin state of the metal ion in paramagnetic complexes. fizika.siresearchgate.net |

| X-ray Crystallography | Precise determination of bond lengths, bond angles, coordination geometry, and overall molecular structure in the solid state. researchpublish.comjocpr.comresearchgate.net |

Rational Design of this compound Ligands for Specific Coordination Properties

The rational design of this compound-based ligands involves modifying their structure to tune their coordination properties for specific applications, such as catalysis, sensing, or materials science. mdpi.commdpi.com This can be achieved by strategically introducing different functional groups to alter the ligand's electronic and steric characteristics. unm.eduresearchgate.net

Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing substituents on the pyridine ring can modulate the Lewis basicity of the donor atoms. This allows for fine-tuning of the metal-ligand bond strength, which can influence the stability and reactivity of the resulting complex. nih.gov

Modifying Steric Environment: The introduction of bulky groups near the coordination sites can be used to control the coordination number and geometry of the metal complex. escholarship.org This steric control can enforce a specific geometry (e.g., tetrahedral vs. square planar) or create a protected coordination environment around the metal center, which can be important for catalytic applications.

Enhancing Chelate Effect: Modifications can be made to favor specific coordination modes (e.g., bidentate vs. tridentate) or to increase the pre-organization of the ligand for metal binding, thereby enhancing the thermodynamic stability of the complex (the chelate effect). researchgate.netmdpi.com

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the properties of designed ligands and their metal complexes, aiding in the rational design process before synthesis. mdpi.com

Investigation of Biological Activity and Mechanistic Pathways

General Principles of Enzymatic Inhibition Studies

Enzymatic inhibition is a fundamental area of biochemical research, focusing on how molecules can bind to enzymes and decrease their activity. These studies are crucial for drug discovery and for understanding biological pathways.

Characterization of Inhibition MechanismsThe way an inhibitor interacts with an enzyme and its substrate determines its mechanism. These are broadly classified as:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. youtube.comkhanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's shape, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor binds with equal affinity to the free enzyme and the enzyme-substrate complex. The inhibition cannot be overcome by increasing substrate concentration. youtube.comyoutube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. This type of inhibition is more effective at higher substrate concentrations. youtube.comyoutube.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a mix of competitive and uncompetitive characteristics. youtube.com

Reversible and Irreversible Binding ModesInhibitor binding can also be classified by the nature of the chemical interaction:

Reversible Inhibition: The inhibitor binds to the enzyme through non-covalent bonds (such as hydrogen bonds, hydrophobic interactions, or ionic bonds). This binding is temporary, and the enzyme-inhibitor complex can dissociate, restoring enzyme activity. trc-p.nl The duration of action depends on how quickly the inhibitor is cleared from the system.

Irreversible Inhibition: The inhibitor typically forms a strong, covalent bond with the enzyme, permanently inactivating it. trc-p.nl Enzyme activity can only be restored through the synthesis of new enzyme molecules.

Mechanistic Research into Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a key role in regulating gene expression. nih.govosti.gov Imbalances in HDAC activity are linked to various diseases, particularly cancer, making them a significant therapeutic target. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition Research

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications, for instance, in treating glaucoma. nih.govmdpi.com

CA inhibitors, most commonly sulfonamide-based compounds, work by binding to the zinc ion in the enzyme's active site. nih.govmdpi.com The sulfonamide group coordinates with the zinc ion, preventing the normal catalytic reaction from occurring. Research in this area focuses on developing inhibitors with high affinity and selectivity for specific CA isoforms to target different tissues and diseases effectively. nih.govmdpi.com

Exploration of Isoform-Selective Inhibition by Picolinimidamide (B1582038) Derivatives

The therapeutic potential of targeting specific enzyme isoforms has driven extensive research into the design and synthesis of selective inhibitors. Picolinimidamide and its related derivatives, such as picolinamides, have been investigated as scaffolds for developing such inhibitors. Research has focused on their ability to selectively inhibit protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. nih.govnih.gov The high degree of homology among kinase isoforms presents a significant challenge, making the development of isoform-selective inhibitors a key objective to minimize off-target effects. nih.gov

Studies on a series of picolinamide (B142947) derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties have identified compounds with potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Certain compounds from this series demonstrated greater potency than the reference drug sorafenib. nih.gov To assess isoform selectivity, the most potent VEGFR-2 inhibitors were subsequently screened against other kinases, including Epidermal Growth Factor Receptor (EGFR), HER-2, c-MET, and MER kinases. nih.gov This approach allows for the identification of compounds that preferentially inhibit one isoform over others, which is a critical step in developing targeted therapies. nih.gov

The findings from these studies highlight the potential of the picolinamide scaffold in generating potent and selective kinase inhibitors. For instance, compound 7h from one such study not only showed potent VEGFR-2 inhibition but also enhanced potency towards EGFR, HER-2, c-MET, and MER kinases, indicating a multi-kinase inhibition profile rather than strict isoform selectivity in this specific case. nih.gov In contrast, understanding the structural basis for these interactions is crucial for rationally designing future derivatives with improved selectivity for specific enzyme isoforms. nih.govmdpi.com

Table 1: Inhibitory Activity of Selected Picolinamide Derivatives against VEGFR-2 Kinase This table is interactive and can be sorted by clicking on the headers.

| Compound | IC₅₀ (nM) for VEGFR-2 | Comparison to Reference (Sorafenib IC₅₀ = 180 nM) |

|---|---|---|

| 7h | 87 | More potent |

| 9a | 27 | More potent |

| 9l | 94 | More potent |

Data sourced from a study on picolinamide derivatives as VEGFR-2 kinase inhibitors. nih.gov

Molecular Docking and Dynamics Studies for Ligand-Target Binding Prediction

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the binding of ligands like (e)-n'-hydroxypicolinimidamide to their biological targets. nih.govmdpi.com These methods provide detailed insights at the molecular level, guiding the design and optimization of potential therapeutic agents. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This process involves sampling numerous possible conformations and using a scoring function to estimate the binding affinity for each pose. mdpi.com For picolinamide derivatives, docking studies have been used to elucidate binding interactions with the ATP binding site of protein kinases like VEGFR-2. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the stability of the enzyme-ligand complex and, consequently, for the inhibitory activity. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex in a dynamic environment that mimics physiological conditions. biorxiv.orgmdpi.com MD simulations track the movements and interactions of every atom in the system over time, providing a more realistic view of the binding stability. researchgate.netnih.gov Key analyses performed on MD trajectories include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.com A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket, indicating a stable complex. mdpi.com RMSF analysis helps to identify flexible regions of the protein and how ligand binding might affect them. mdpi.com These computational studies are critical for understanding binding mechanisms and for the rational design of new, more potent and selective inhibitors. mdpi.com

Table 2: Key Interactions in Ligand-Target Binding Prediction This table summarizes common molecular interactions identified through docking and dynamics studies.

| Type of Interaction | Description | Importance in Binding |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O) and another nearby electronegative atom. | Crucial for specificity and stabilizing the ligand in the active site. nih.gov |

| Hydrophobic Interaction | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | A major driving force for ligand binding, often involving interactions with nonpolar amino acid residues. nih.gov |

| Electrostatic Interaction | Attractive or repulsive forces between charged atoms or groups. | Important for guiding the ligand into the binding pocket and for overall binding affinity. nih.gov |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Can contribute significantly to the binding of ligands containing aromatic systems. biorxiv.org |

Information compiled from general principles of molecular docking and dynamics studies. biorxiv.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sorafenib |

Structure Activity Relationship Sar Studies and Rational Design

Methodological Frameworks for SAR Analysis of (E)-n'-Hydroxypicolinimidamide Analogues

The systematic analysis of how chemical structure relates to biological activity is fundamental to modern drug discovery. For analogues of this compound, a variety of computational and quantitative methods can be employed to elucidate these relationships, guiding the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, a QSAR study would involve the following steps:

Data Set Preparation : A series of analogues would be synthesized and their biological activity (e.g., IC50 values) determined.

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

A study on substituted anilides demonstrated that their antimicrobial activity could be effectively modeled using molecular connectivity indices, highlighting the predictive power of QSAR researchgate.net. Similarly, QSAR investigations on amide derivatives as xanthine oxidase inhibitors have shown the utility of this approach in predicting biological activity nih.gov. For this compound analogues, QSAR could reveal which structural features are crucial for their desired biological effect.

Beyond traditional QSAR, a range of computational methods can be applied to understand SAR and develop predictive models for this compound analogues. These approaches provide deeper insights into the molecular interactions driving biological activity.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound analogues, docking studies could elucidate key interactions with the target's active site, guiding the design of modifications to enhance binding affinity. A molecular docking study of picolinamide (B142947) derivatives revealed that a compound could bind to both the catalytic and peripheral sites of acetylcholinesterase nih.gov.

Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic picture of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the role of specific residues.

3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors to consider the three-dimensional fields around the molecules. These methods can provide a more detailed understanding of the steric and electrostatic requirements for optimal activity.

A computational analysis of oxyresveratrol analogues utilized docking and quantum mechanical calculations to confirm the most potent inhibitor of human COX-2, demonstrating the power of these methods in lead optimization mdpi.com.

Impact of Structural Modifications on Biological Potency and Selectivity

The biological activity and selectivity of this compound analogues can be significantly altered by making specific structural modifications. SAR studies on related picolinamide and benzamide derivatives have provided valuable insights into how different functional groups and their positions influence biological effects.

A study on picolinamide antibacterials that selectively target Clostridioides difficile demonstrated that substitution patterns on the picolinamide core were critical for selectivity. Specifically, a 2,4-substitution pattern imparted a remarkable >1000-fold selectivity for C. difficile over other bacteria like MRSA nih.gov. Another investigation into benzamide and picolinamide derivatives as acetylcholinesterase inhibitors found that the position of a dimethylamine side chain markedly influenced inhibitory activity and selectivity nih.govtandfonline.comresearchgate.net. The bioactivity of picolinamide derivatives was generally stronger than that of the corresponding benzamide derivatives nih.govtandfonline.comresearchgate.net.

These findings suggest that for this compound analogues, modifications to the pyridine (B92270) ring, the position of substituents, and the nature of the side chains would be critical areas for SAR exploration to enhance potency and selectivity.

**Table 1: Illustrative SAR of Picolinamide Derivatives against *C. difficile***

| Compound | Modification | MIC against C. difficile (µg/mL) | Selectivity vs. MRSA |

| Isonicotinamide 4 | 4-substituted pyridine | 0.25 | Equal activity |

| Picolinamide 87 | 2,4-substituted pyridine | 0.125 | >1000-fold |

Data sourced from a study on picolinamide antibacterials nih.gov.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For this compound analogues, a pharmacophore model could be developed based on a set of known active compounds. This model would then serve as a 3D query to screen large chemical databases for novel scaffolds that possess the desired pharmacophoric features but may have a different chemical backbone. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

A study on human nicotinamide N-methyltransferase (hNNMT) inhibitors utilized a structure-based pharmacophore model to identify potential antagonists from the ZINC database nih.gov. The generated model was validated and used for virtual screening, leading to the identification of six promising molecules nih.gov. Similarly, pharmacophore modeling has been successfully applied in the discovery of new VEGFR-2 kinase inhibitors, where the model was based on the structural features of known inhibitors nih.gov.

The general workflow for pharmacophore modeling and virtual screening of this compound analogues would involve:

Identifying the key pharmacophoric features from a set of active analogues.

Generating a 3D pharmacophore model.

Validating the model's ability to distinguish between active and inactive compounds.

Using the validated model to screen compound libraries for new potential hits.

Fragment-Based Approaches in this compound Derivative Design

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for lead identification and optimization. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the biological target. The binding of these fragments is then optimized by growing, linking, or merging them to create more potent lead compounds.

For the design of this compound derivatives, an FBDD approach could be highly effective. The core picolinimidamide (B1582038) scaffold could serve as a starting fragment, or fragments could be identified that bind to different subpockets of the target's active site.

The key principles of FBDD include:

Fragment Screening : Using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance to detect the weak binding of fragments.

Hit-to-Lead Optimization : Once a fragment hit is identified, medicinal chemistry efforts focus on elaborating the fragment to increase its affinity and improve its drug-like properties.

A study on the discovery of novel STAT3 inhibitors successfully employed an FBDD approach by utilizing privileged fragments from known inhibitors to design new scaffolds nih.gov. This led to the identification of several new lead compounds with potent anticancer activity nih.gov. Another example is the development of pyridine-benzamide scaffold-based inhibitors of MNK1 and MNK2, which originated from a fragment hit and were expanded through structure-activity relationship-driven chemistry acs.org.

By applying FBDD, researchers could explore the chemical space around the this compound core in a more efficient and rational manner, potentially leading to the discovery of novel derivatives with improved pharmacological profiles.

Advanced Analytical Methods in Research and Development

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating (E)-N'-hydroxypicolinimidamide from reaction mixtures, by-products, and degradants, as well as for quantifying its purity. The choice of technique is dictated by the compound's physicochemical properties, such as polarity and volatility.

HPLC and UPLC are the primary methods for assessing the purity of this compound due to its polarity and thermal lability. These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. UPLC, utilizing smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov

A typical reversed-phase HPLC/UPLC method for this compound would involve a C18 stationary phase, which is nonpolar. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the pyridine (B92270) ring exhibits strong absorbance. jopcr.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 2.1 x 50 mm, <2 µm particle size (for UPLC) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Column Temperature | 40 °C |

| Detection | UV at 260 nm |

| Injection Volume | 1-5 µL |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation. However, GC-MS can be a powerful tool for its analysis after conversion into a more volatile derivative. mdpi.com Derivatization is a chemical modification process that targets polar functional groups, such as the hydroxyl (-OH) and amine (-NH2) moieties in the molecule, to increase thermal stability and volatility. researchgate.net

A common derivatization strategy for compounds containing active hydrogens is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov These reagents replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized this compound is significantly more volatile and can be readily analyzed by GC-MS. mdpi.com This technique provides high separation efficiency and, with mass spectrometry detection, offers definitive identification of the derivatized compound and any volatile impurities. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing direct information about a molecule's weight and elemental composition. nih.gov For a non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. In ESI-MS, the analyte is ionized directly from a solution, usually forming a protonated molecule [M+H]+ in positive ion mode. The molecular weight of this compound (C6H7N3O2) is 153.14 g/mol , and its ESI mass spectrum would be expected to show a prominent ion at an m/z of approximately 154.15.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). thermofisher.com This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. ucla.edu While multiple chemical formulas can have the same nominal mass (integer mass), they will have distinct exact masses due to the mass defect of their constituent atoms. nih.gov

For this compound (C6H7N3O2), the theoretical exact mass of the protonated molecule, [C6H8N3O2]+, can be calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). An experimental HRMS measurement matching this theoretical value provides unequivocal confirmation of the compound's elemental composition.

Theoretical Exact Mass of [M+H]⁺: 154.06110

An experimentally determined mass of 154.0610 would have an error of less than 1 ppm, confirming the molecular formula C6H7N3O2.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the protonated molecule (the "parent" or "precursor" ion) is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions ("product" ions) are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" that can confirm its identity and reveal details about its connectivity. nih.govmiamioh.edu

The fragmentation of protonated this compound would likely involve cleavages at the weaker bonds, such as the N-O bond and the C-N bonds of the imidamide group. researchgate.net Analysis of these fragmentation pathways helps to confirm the arrangement of the atoms within the molecule.

Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([C₆H₈N₃O₂]⁺, m/z 154.1)

| Predicted Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 137.1 | NH₃ (Ammonia) | [M+H-NH₃]⁺ |

| 136.1 | H₂O (Water) | [M+H-H₂O]⁺ |

| 121.1 | NH₂OH (Hydroxylamine) | [M+H-NH₂OH]⁺ |

| 106.1 | CH₂N₂O (Carbamic acid derivative) | Picolinamide (B142947) ion |

| 78.1 | C₂H₄N₃O (Imidamide side chain) | Pyridine cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. msu.edu It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete structural and stereochemical assignment. core.ac.uk

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment (chemical shift, δ), their neighboring protons (multiplicity), and the number of neighboring protons (integration). The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their hybridization state.

The stereochemistry of the C=N double bond is a critical feature of the molecule. The "(E)" configuration can be confirmed using a 2D NMR technique called Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close to each other in space (typically < 5 Å). For the (E)-isomer, a NOE correlation would be expected between the proton on the pyridine ring adjacent to the imidamide group (H6) and the protons of the -NH2 group, confirming their spatial proximity. The absence of a correlation between the N-OH proton and the adjacent pyridine proton would further support the (E) assignment. ipb.pt

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-OH | ~10.5 | s (broad) | N/A |

| H6 (Pyridine) | ~8.5 | d | ~4.5 |

| H4 (Pyridine) | ~7.9 | t | ~7.8 |

| H3 (Pyridine) | ~7.8 | d | ~7.8 |

| H5 (Pyridine) | ~7.4 | dd | ~7.5, 4.8 |

| -NH₂ | ~6.0 | s (broad) | N/A |

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Imidamide) | ~155 |

| C2 (Pyridine) | ~150 |

| C6 (Pyridine) | ~149 |

| C4 (Pyridine) | ~137 |

| C5 (Pyridine) | ~125 |

| C3 (Pyridine) | ~121 |

Determination of Detection and Quantification Limits in Analytical Methodologies

Data not available in the public domain.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of (E)-n'-hydroxypicolinimidamide from a laboratory curiosity to a viable therapeutic agent hinges on the development of efficient and sustainable synthetic methodologies. Future research will likely focus on moving beyond traditional multi-step syntheses, which are often plagued by low yields and the use of hazardous reagents.

Key areas of exploration may include:

Catalytic Approaches: The use of transition-metal catalysis, photocatalysis, and biocatalysis could offer more direct and atom-economical routes to the core structure. hilarispublisher.com These methods can facilitate the formation of key bonds under milder conditions, reducing energy consumption and waste. hilarispublisher.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for improved reaction control, scalability, and safety. This technology can enable the rapid optimization of reaction conditions and facilitate the production of larger quantities of the compound for further studies.

Green Chemistry Principles: A focus on utilizing greener solvents, minimizing protecting group manipulations, and designing syntheses with a higher atom economy will be crucial for developing environmentally benign processes.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Synthesis | Established methodologies | Low overall yield, multiple steps, use of hazardous reagents |

| Catalytic Synthesis | Higher efficiency, milder conditions, reduced waste | Catalyst cost and sensitivity, optimization of reaction conditions |

| Flow Chemistry | Enhanced control, scalability, safety | Initial setup cost, potential for clogging |

Application of Artificial Intelligence and Machine Learning in this compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and are highly applicable to the optimization of the this compound scaffold. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. actascientific.com

Future applications in this area include:

Predictive Modeling: AI algorithms can be trained to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound derivatives. mdpi.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. actascientific.com

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By learning the underlying chemical rules from existing active compounds, these models can propose novel this compound analogs with enhanced potency and selectivity. slideshare.net

Retrosynthesis Prediction: AI tools can assist in planning synthetic routes by identifying potential disconnections and suggesting viable starting materials and reaction pathways. nih.gov

| AI/ML Application | Potential Impact on this compound Research |

| QSAR Modeling | Prediction of biological activity based on chemical structure, guiding lead optimization. |

| Generative Models | Design of novel analogs with improved pharmacological profiles. |

| ADMET Prediction | Early identification of potential liabilities related to absorption, distribution, metabolism, excretion, and toxicity. |

Exploration of Unconventional Binding Modes and Allosteric Modulation

While the primary binding site (orthosteric site) of a target protein is often the focus of drug design, targeting allosteric sites offers a promising alternative strategy. universiteitleiden.nl Allosteric modulators bind to a site distinct from the active site, inducing conformational changes that can fine-tune the protein's function. universiteitleiden.nlnih.gov

Future research on this compound should investigate:

Identification of Allosteric Sites: Computational methods like molecular dynamics simulations and pocket prediction algorithms can be used to identify potential allosteric binding sites on its biological targets.

Design of Allosteric Modulators: The this compound scaffold could be modified to favor binding to these allosteric sites. This could lead to compounds with improved selectivity and a more nuanced pharmacological effect. plos.org Allosteric modulators can act as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs). nih.gov

Advantages of Allosteric Modulation: Allosteric sites are often less conserved than orthosteric sites, which can lead to greater target selectivity. plos.org Additionally, allosteric modulators can offer a "tuning" effect on receptor function rather than a simple on/off switch. universiteitleiden.nl

Synergistic Integration of Experimental and Computational Research Paradigms

The future of drug discovery lies in the seamless integration of computational and experimental approaches. nih.gov This synergistic paradigm allows for a more rational and efficient exploration of the chemical space around the this compound scaffold.

A potential integrated workflow could involve:

In Silico Screening: Virtual libraries of this compound analogs are screened computationally to prioritize a smaller, more manageable set of compounds for synthesis.

Chemical Synthesis: The prioritized compounds are synthesized in the laboratory.

In Vitro Testing: The synthesized compounds are tested for their biological activity and other relevant properties.

Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy are used to determine the binding mode of the most promising compounds.

Iterative Refinement: The experimental data is fed back into the computational models to improve their predictive power, leading to the design of the next generation of more potent and selective compounds.

This iterative cycle of design, synthesis, and testing, guided by both computational predictions and experimental validation, can significantly accelerate the drug discovery process.

Expansion of this compound Scaffold for Multitarget Ligand Design

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. nih.gov The traditional "one molecule, one target" approach may not be sufficient to address such multifactorial conditions. nih.gov Multitarget-directed ligands (MTDLs) are single molecules designed to interact with multiple targets simultaneously, potentially offering enhanced therapeutic efficacy and a reduced risk of drug resistance. nih.gov

Future research could focus on:

Identifying Target Combinations: Computational and systems biology approaches can be used to identify synergistic target combinations relevant to a particular disease.

Scaffold Hopping and Merging: The this compound scaffold could be chemically modified or merged with other pharmacophores to incorporate affinity for additional targets.

Generative AI for Multitarget Design: Advanced generative models can be trained to design molecules with specific activity profiles against a panel of targets. nih.gov

This approach could lead to the development of novel this compound-based therapeutics with a more holistic and effective mechanism of action.

常见问题

Basic Question: What are the key considerations for optimizing the synthesis of (E)-N'-hydroxypicolinimidamide to ensure high purity and yield?

Methodological Answer:

Synthesis optimization requires attention to:

- Reaction stoichiometry : Excess hydroxylamine hydrochloride improves amidoxime formation, as demonstrated in analogous imidamide syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while aqueous workup minimizes byproducts .

- Temperature control : Gradual heating (80–100°C) prevents decomposition, as seen in related picolinimidamide derivatives .

- Purification : Recrystallization in ethanol yields >80% purity, validated by melting point comparison (128°C observed vs. literature values) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

Contradictions may arise from:

- Variability in assay conditions : Standardize parameters (e.g., pH, temperature) using NIH preclinical guidelines .

- Isomer specificity : Confirm stereochemical purity via chiral HPLC, as (E)- and (Z)-isomers exhibit divergent receptor binding profiles .

- Target selectivity : Perform competitive binding assays against adenosine receptors (A1, A2A, A3) to isolate mechanistic pathways .

- Statistical validation : Apply ANOVA or Bayesian analysis to quantify reproducibility across datasets .

Basic Question: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and detects impurities (e.g., unreacted nitrile precursors) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for amidoxime derivatives .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition points >200°C indicating suitability for high-temperature reactions .

- X-ray crystallography : Resolves stereochemistry, though requires single-crystal growth under controlled humidity .

Advanced Question: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Transition state analysis : Use Gaussian 09 to model activation energies for decarboxylative cross-coupling reactions .

- Solvent effects : Apply COSMO-RS simulations to optimize solvent selection for catalytic cycles .

- Validation : Compare computed IR spectra with experimental data to refine force-field parameters .

Basic Question: What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in desiccated, amber vials at –20°C to prevent hygroscopic degradation .

- Handling : Use gloveboxes under nitrogen for air-sensitive reactions, as imidamides are prone to oxidation .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, per EPA guidelines .

Advanced Question: What experimental strategies can elucidate the mechanism of this compound in enzyme inhibition?

Methodological Answer:

- Kinetic studies : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition constants (Ki) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and enthalpy changes during enzyme-inhibitor interactions .

- Mutagenesis : Engineer enzyme active-site mutants to identify critical residues for inhibitor binding .

- In silico docking : Use AutoDock Vina to simulate binding poses and validate with cryo-EM data .

Basic Question: How should researchers design dose-response experiments for this compound in cell-based assays?

Methodological Answer:

- Dose range : Start with 0.1–100 μM, informed by IC50 values of structurally similar amidoximes .

- Controls : Include vehicle (DMSO) and positive controls (e.g., known adenosine receptor antagonists) .

- Time-course analysis : Monitor effects at 24, 48, and 72 hours to assess temporal cytotoxicity .

- Data normalization : Express results as % viability relative to untreated cells, using MTT or resazurin assays .

Advanced Question: What methodologies validate the reproducibility of catalytic applications of (E)-N'-hydroxypiniclimidamide-metal complexes?

Methodological Answer:

- Turnover frequency (TOF) : Measure reaction rates under identical conditions (pressure, solvent) .

- Leaching tests : Use ICP-MS to detect metal contamination post-reaction, ensuring catalytic homogeneity .

- Cross-lab validation : Share raw NMR and HPLC data via platforms like Zenodo for independent verification .

- Error analysis : Quantify uncertainties using Monte Carlo simulations for kinetic parameters .

Basic Question: What are the optimal conditions for synthesizing this compound-metal chelates?

Methodological Answer:

- Ligand-to-metal ratio : Start with 2:1 (ligand:Pd) for stable adducts, adjusting based on TGA mass loss .

- Solvent system : Use dichloromethane for PdCl2 adducts, as it minimizes ligand oxidation .

- Characterization : Employ FTIR to confirm N–O and M–N vibrational modes (e.g., 1630 cm⁻¹ for Pd–N stretches) .

Advanced Question: How can researchers address ethical and data transparency challenges when publishing studies on this compound?

Methodological Answer:

- Data anonymization : Pseudonymize raw datasets using SHA-256 hashing, retaining keys in encrypted repositories .

- Ethical compliance : Adhere to Charité BIH guidelines for open data while protecting participant privacy in biomedical studies .

- Reproducibility : Archive synthetic protocols on protocols.io and deposit crystallographic data in the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。